2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a synthetic derivative that incorporates multiple pharmacologically active moieties. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a triazolo-pyridazine structure via a pyrrolidine group. The combination of these structural elements suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity. The following sections summarize key findings from various studies regarding its biological effects.
Anticancer Activity
A study demonstrated that derivatives of the benzo[d][1,3]dioxole motif exhibit cytotoxic effects against several cancer cell lines. For instance:
- HepG2 (liver cancer) : IC50 = 2.38 µM
- HCT116 (colon cancer) : IC50 = 1.54 µM
- MCF7 (breast cancer) : IC50 = 4.52 µM
These values indicate that the compound is more potent than the standard drug doxorubicin in certain contexts (IC50 values for doxorubicin were significantly higher) .
The anticancer mechanisms of this compound have been investigated through various assays:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Apoptosis Induction : Annexin V-FITC assays showed increased apoptosis in treated cells.
- Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at the G0/G1 phase.
- Mitochondrial Pathway Modulation : Studies indicated alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
In Vivo Studies
In vivo models have also been employed to evaluate the efficacy of this compound against tumors. Preliminary results show promising outcomes in tumor reduction and overall survival rates in animal models treated with the compound compared to control groups.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(10-13-3-4-14-15(9-13)28-12-27-14)20-11-18-22-21-16-5-6-17(23-25(16)18)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFMIYVOPBKNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.